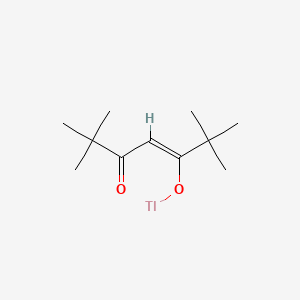

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,6,6-Tetramethyl-3,5-heptanedione is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .

Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-3,5-heptanedione can be viewed using Java or Javascript .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione are as follows: it is a liquid with a refractive index of 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound is utilized as a precursor in MOCVD processes to create thin films of materials. The volatility and thermal stability of such precursors are critical for the quality of the resulting films .

Synthesis of Stable Complexes with Lanthanide Ions

As a bidentate ligand, it’s used to synthesize stable complexes with lanthanide ions, which are important for various applications, including electronics and catalysis .

Ancillary Ligand in Light-Emitting Complexes

It serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes, which are used in light-emitting devices .

Synthesis of α-Aryl-β-diketones

The compound is involved in the synthesis of α-aryl-β-diketones, which are valuable intermediates in organic synthesis and pharmaceuticals .

Formation of Dicyanamidobenzene-Bridged Diruthenium Complex

It’s used in the formation of dicyanamidobenzene-bridged diruthenium complexes, which have potential applications in magnetic materials and molecular electronics .

Thermodynamic Studies for Material Synthesis

Thermodynamic studies of related compounds provide insights into their behavior during material synthesis, which is essential for designing new materials with desired properties .

Ceria-Based Materials

Related compounds are used as volatile precursors for ceria-based materials, which have applications in catalysis and as oxygen storage components .

High-Temperature Superconductor Preparation

The thermal properties and stability of similar compounds are crucial for the preparation of high-temperature superconductors via MOCVD, impacting the performance of these materials .

Mechanism of Action

Target of Action

It is known that this compound, also known as 2,2,6,6-tetramethylheptane-3,5-dione (tmhd), is a β-diketone compound . It is used as a bidentate ligand in the synthesis of stable complexes with various metal ions .

Mode of Action

The compound’s mode of action involves its interaction with metal ions. The β-diketone structure of TMHD can undergo enolization to form a stable enol form . Under alkaline conditions, the enol hydroxyl group loses a proton, resulting in a negatively charged oxygen atom . This oxygen anion can easily coordinate with various metal ions to form stable complexes .

Biochemical Pathways

It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions .

Pharmacokinetics

The compound is known to be a stable, anhydrous reagent .

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, serving as catalysts .

Action Environment

The action of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) can be influenced by environmental factors such as pH. For instance, the compound’s ability to form a negatively charged oxygen anion, which can coordinate with metal ions, is enhanced under alkaline conditions .

properties

IUPAC Name |

[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBUPFMEVRRXIY-CFYXSCKTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)